1-Ethynyl-4-nitrobenzene

Catalog No.
S774624
CAS No.
937-31-5
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4-nitrobenzene

CAS Number

937-31-5

Product Name

1-Ethynyl-4-nitrobenzene

IUPAC Name

1-ethynyl-4-nitrobenzene

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H

InChI Key

GAZZTEJDUGESGQ-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

1-Ethynyl-4-nitrobenzene; (4-Nitrophenyl)acetylene; (4-Nitrophenyl)ethyne; (p-Nitrophenyl)acetylene; 1-Ethynyl-4-nitrobenzene; 1-Nitro-4-ethynylbenzene; 4-Ethynyl-1-nitrobenzene; 4-Ethynylnitrobenzene; 4-Nitroethynylbenzene; NSC 71089; p-Ethynylnitro

Canonical SMILES

C#CC1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound 1-Ethynyl-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71089. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethynyl-4-nitrobenzene (CAS 937-31-5) is a bifunctional aromatic building block characterized by a terminal alkyne and a strongly electron-withdrawing para-nitro group. Functioning primarily as a highly reactive electrophilic partner in metal-catalyzed cross-couplings and cycloadditions, it is a staple precursor for synthesizing conjugated polymers, nonlinear optical materials, and advanced bioorthogonal probes. Its utility in procurement stems from its dual reactivity: the ethynyl group serves as a reliable handle for Sonogashira couplings and Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), while the nitro group dramatically alters the electronic landscape of the resulting conjugates, enabling downstream reduction or serving as an intrinsic electron acceptor in push-pull architectures .

Substituting 1-ethynyl-4-nitrobenzene with the unsubstituted phenylacetylene or other substituted analogs fundamentally alters the electronic and physical properties of the final product. In electrochemical biosensing, replacing the nitro-substituted alkyne with phenylacetylene results in electrochemically silent labels, completely nullifying the assay's detection capabilities [1]. In materials science, the absence of the strongly electron-withdrawing nitro group prevents the formation of the necessary D-π-A (donor-pi-acceptor) dipole required for nonlinear optical activity and near-infrared fluorescence [2]. Furthermore, in process chemistry, the specific moisture tolerance and reactivity profile of the nitro-substituted alkyne during Sonogashira couplings cannot be replicated by electron-donating or neutral analogs, leading to unpredictable yields if substituted under non-anhydrous conditions [3].

Electrochemical Activation via CuAAC Triazole Formation

In the modification of azidophenyl-labeled DNA, substituting standard phenylacetylene with 1-ethynyl-4-nitrobenzene yields a nitrophenyl-substituted triazole with a distinct reduction peak at -0.4 V[1]. Phenylacetylene yields an electrochemically silent product under identical conditions. This makes 1-ethynyl-4-nitrobenzene the required precursor for voltammetric detection assays of DNA-protein interactions.

Evidence DimensionVoltammetric Reduction Peak
Target Compound Data-0.4 V (Distinct redox signal)
Comparator Or BaselinePhenylacetylene (Electrochemically silent)
Quantified DifferenceAbsolute signal generation vs. zero baseline
ConditionsCu-catalyzed click reaction with azidophenyl-modified DNA

Enables direct electrochemical quantification of biological interactions without requiring complex fluorescent tagging.

High Dipole Moment for D-π-A Architecture Construction

1-Ethynyl-4-nitrobenzene possesses a strong permanent dipole moment of 3.63 D, driven by the highly electron-withdrawing nitro group [1]. When compared to the unsubstituted phenylacetylene baseline (~0.75 D), this compound provides the necessary electron-withdrawing ('pull') capacity to establish strong intramolecular charge transfer in synthetic bacteriochlorins and V-shaped chromophores [2].

Evidence DimensionStatic Dipole Moment
Target Compound Data3.63 D
Comparator Or BaselinePhenylacetylene (~0.75 D)
Quantified Difference~4.8-fold increase in dipole moment
ConditionsStandard molecular property measurement

Critical for procuring building blocks intended for nonlinear optical materials and near-infrared fluorophores.

Moisture Tolerance in Sonogashira Cross-Coupling

In Pd-catalyzed Sonogashira couplings utilizing DMSO as a solvent, terminal alkynes with strong electron-withdrawing groups such as 1-ethynyl-4-nitrobenzene demonstrate high yield stability regardless of solvent moisture content [1]. In contrast, electron-donating analogs like 4-methoxyphenylacetylene exhibit significant yield fluctuations (up to 10% variance) when transitioning from anhydrous to 5% water-containing DMSO.

Evidence DimensionYield variance in wet vs. dry DMSO
Target Compound DataNegligible yield effect (stable performance)
Comparator Or BaselineElectron-donating arylacetylenes (~10% yield fluctuation)
Quantified DifferenceEnhanced process robustness under non-anhydrous conditions
ConditionsPd2(dba)3 catalyzed coupling in DMSO with 0-5% water

Reduces the need for strictly anhydrous handling in industrial-scale cross-coupling workflows, lowering process costs.

Electrochemical Biosensor Development

Utilizing 1-ethynyl-4-nitrobenzene in CuAAC click reactions with azidophenyl-modified oligonucleotides generates highly specific nitrophenyltriazole redox labels. This is critical for manufacturing diagnostic assays and biosensors that rely on voltammetric detection of DNA-protein interactions, as it provides a clear -0.4 V reduction peak unlike standard alkyne precursors [1].

Synthesis of Nonlinear Optical (NLO) Materials

The compound is a prime building block for D-π-A (donor-pi-acceptor) architectures, such as push-pull bacteriochlorins and V-shaped chromophores. Its high dipole moment and strong electron-withdrawing capability are essential for tuning the near-infrared fluorescence and maximizing the static dipole difference required for advanced optical imaging agents[2].

Robust Industrial-Scale Cross-Coupling

In the synthesis of fluorescent oligo(p-phenyleneethynylene)s (OPEs) and conjugated polymers, 1-ethynyl-4-nitrobenzene offers superior processability due to its moisture tolerance during Sonogashira cross-coupling. This allows manufacturers to utilize less stringent, non-anhydrous solvent systems (such as wet DMSO) without suffering the yield fluctuations associated with electron-donating alkyne analogs [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

937-31-5

Wikipedia

4-Nitrophenylacetylene

Dates

Last modified: 09-14-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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